Lipophilicity (XLogP3) Head-to-Head: 3.3-Fold Increase Over the Primary Amine Analog
The target compound exhibits a computed XLogP3 of 2.3, compared with 0.7 for the primary amine analog imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9) and approximately 1.2 for the N-methyl analog (CAS 193534-56-4) [1]. This represents a 3.3-fold and 1.9-fold increase in predicted lipophilicity, respectively. In medicinal chemistry, an XLogP3 in the 2–3 range is associated with improved passive membrane permeability while remaining below the threshold (>5) at which poor aqueous solubility and promiscuous binding become problematic.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Primary amine analog (CAS 165736-20-9): XLogP3 = 0.7; N-methyl analog (CAS 193534-56-4): XLogP3 ≈ 1.2 |
| Quantified Difference | 3.3-fold higher than primary amine; 1.9-fold higher than N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Procurement of the trifluoroethyl derivative rather than the primary amine or N-methyl analog preserves the lipophilicity window (XLogP3 2–3) that balances permeability and solubility, avoiding the need for downstream structural re-optimisation.
- [1] PubChem, CID 28595992: XLogP3-AA = 2.3; PubChem, CID 2771121: XLogP3-AA = 0.7. View Source
